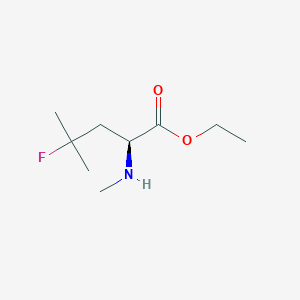

L-Leucine, 4-fluoro-N-methyl-, ethyl ester

Description

Properties

CAS No. |

156047-40-4 |

|---|---|

Molecular Formula |

C9H18FNO2 |

Molecular Weight |

191.24 g/mol |

IUPAC Name |

ethyl (2S)-4-fluoro-4-methyl-2-(methylamino)pentanoate |

InChI |

InChI=1S/C9H18FNO2/c1-5-13-8(12)7(11-4)6-9(2,3)10/h7,11H,5-6H2,1-4H3/t7-/m0/s1 |

InChI Key |

PBHMTEKMPXFSPD-ZETCQYMHSA-N |

Isomeric SMILES |

CCOC(=O)[C@H](CC(C)(C)F)NC |

Canonical SMILES |

CCOC(=O)C(CC(C)(C)F)NC |

Origin of Product |

United States |

Synthesis and Synthetic Methodologies of L Leucine, 4 Fluoro N Methyl , Ethyl Ester

Strategies for Fluorination at the 4-Position of Leucine (B10760876) Derivatives

Introducing a fluorine atom into the side chain of amino acids can significantly alter their biological and chemical properties rsc.org. For leucine derivatives, fluorination at the tertiary C4 carbon presents a synthetic challenge that can be addressed through several distinct strategies, including electrophilic, nucleophilic, and deoxyfluorination approaches.

Electrophilic Fluorination Approaches

Electrophilic fluorination involves the use of reagents that deliver an electrophilic fluorine species ("F+") to an electron-rich center. While direct C(sp³)–H fluorination is challenging, it can be achieved on activated substrates or with the aid of catalysts.

One prominent method involves photocatalytic C–H fluorination. For instance, a decatungstate anion and N-fluorobenzenesulfonimide (NFSI) can be used for the photocatalytic hydrogen atom abstraction and subsequent fluorine atom transfer, which has been shown to selectively fluorinate leucine residues in peptides brittonsfu.com. Another approach employs metal-catalyzed C(sp³)–H fluorination. Copper(II) catalysis, for example, can direct the fluorination reagent Selectfluor to specific sites through chelation with existing functional groups, enabling the creation of quaternary fluorinated centers nih.gov.

Radical-mediated methods also provide a pathway to fluorination. The treatment of protected amino acids that have unsaturated side chains with a combination of Fe(III)/NaBH₄ and Selectfluor can generate side-chain-fluorinated amino acids acs.org.

| Method | Reagents | Key Features |

| Photocatalytic C–H Fluorination | Decatungstate, NFSI | High selectivity for leucine residues; suitable for late-stage fluorination. brittonsfu.com |

| Metal-Catalyzed C–H Fluorination | Cu(II) catalyst, Selectfluor | Directed fluorination via chelation; allows access to quaternary centers. nih.gov |

| Radical Fluorination | Fe(III)/NaBH₄, Selectfluor | Functionalizes unsaturated precursors; proceeds via radical intermediates. acs.org |

Nucleophilic Fluorination Approaches

Nucleophilic fluorination strategies typically involve the displacement of a leaving group by a fluoride (B91410) ion source. This requires a precursor molecule where the target carbon (C4) is functionalized with a suitable leaving group, such as a hydroxyl or sulfonate group.

A common precursor for this method is a 4-hydroxy-leucine derivative. The hydroxyl group can be displaced by a nucleophilic fluoride source, such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) nih.govresearchgate.net. These reagents convert the alcohol into a good leaving group in situ, which is then displaced by fluoride. Other fluoride sources like silver fluoride (AgF) can also be employed nih.gov.

The efficiency and regioselectivity of nucleophilic fluorination can be influenced by catalysts. For example, hydrogen bonding catalysis using a Schreiner's urea derivative can control the ring-opening of aziridinium ions with alkali metal fluorides, providing access to β- or γ-fluorinated amino acid derivatives acs.org.

Deoxyfluorination Methods in Fluorinated Amino Acid Synthesis

Deoxyfluorination is a specific type of nucleophilic fluorination where a hydroxyl group is directly replaced by a fluorine atom. This is one of the most common and practical methods for synthesizing aliphatic fluorides from alcohols sigmaaldrich.com. The synthesis of 4-fluoro-leucine derivatives often starts from 4-hydroxy-leucine precursors core.ac.uk.

The most widely used deoxyfluorinating reagents are aminofluorosulfuranes, particularly Diethylaminosulfur Trifluoride (DAST) and its more thermally stable analogue, Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor) researchgate.netorganic-chemistry.orgorganic-chemistry.org. These reagents are highly effective for converting alcohols to alkyl fluorides organic-chemistry.org. For example, the synthesis of (2S,4S)-5-fluoroleucine has been achieved via the deoxyfluorination of a protected 4-hydroxyleucine derivative core.ac.uk.

While effective, DAST can lead to elimination byproducts and has thermal stability issues, limiting its use in large-scale synthesis sigmaaldrich.com. Deoxo-Fluor offers a safer alternative with enhanced stability organic-chemistry.org. More recently, reagents like 2-pyridinesulfonyl fluoride (PyFluor) have been developed, offering high chemoselectivity with minimal elimination side products and superior thermal and chemical stability compared to DAST sigmaaldrich.com.

| Reagent | Precursor | Key Features & Considerations |

| DAST | 4-Hydroxy-leucine | Widely used, effective. Can cause elimination byproducts; thermal instability is a safety concern. sigmaaldrich.comresearchgate.net |

| Deoxo-Fluor | 4-Hydroxy-leucine | More thermally stable and often gives better yields than DAST; a safer alternative for scale-up. organic-chemistry.orgorganic-chemistry.org |

| PyFluor | 4-Hydroxy-leucine | High chemoselectivity, minimal elimination, superior thermal and chemical stability. sigmaaldrich.com |

N-Methylation Strategies for Amino Acid Esters

N-methylation of the alpha-amino group is a crucial step in the synthesis of the target compound. This transformation is typically performed after the esterification of the carboxylic acid to protect it from reacting. Several methods are available for the N-methylation of amino acid esters.

One common approach involves the use of a protecting group on the nitrogen, followed by methylation and deprotection. Sulfonamides are effective for this purpose. The amino group can be protected with a p-nitrobenzenesulfonyl (nosyl) group. The resulting N-nosyl amino acid ester can then be methylated on the nitrogen atom using reagents like diazomethane researchgate.net. The nosyl group can subsequently be removed under mild conditions researchgate.net.

Another widely applied method is methylation using sodium hydride and methyl iodide, particularly for N-acyl or N-carbamoyl protected amino acids monash.edu. For amino acid esters, a direct alkylation approach can be used. For example, carbamate-protected amino acids, such as N-Boc derivatives, can be methylated using silver oxide and methyl iodide in DMF monash.edu.

A multi-step procedure involving benzyl protection of the carboxyl group and trifluoroacetyl protection of the amino group, followed by methylation, has also been reported. The resulting N-methyl (trifluoroacetyl)-amino acid benzyl ester can be selectively deprotected google.com.

Esterification Techniques for Amino Acid Carboxylates

The final structural feature of the target molecule is the ethyl ester. Esterification of the amino acid's carboxyl group is a fundamental transformation, often performed early in the synthetic sequence to protect the carboxylate and improve solubility in organic solvents.

Acid-Catalyzed Esterification

The most common method for preparing simple alkyl esters of amino acids is the Fischer-Speier esterification scirp.org. This technique involves reacting the amino acid with an alcohol (in this case, ethanol) in the presence of a strong acid catalyst. The acid protonates the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol.

Commonly used acid catalysts include gaseous hydrogen chloride, sulfuric acid, and p-toluenesulfonic acid scirp.orgacs.org. An excess of the alcohol is typically used as the solvent. The reaction of L-leucine with ethanol and an acid catalyst yields L-leucine ethyl ester, usually isolated as a hydrochloride salt scirp.org.

A convenient and efficient variation of this method uses trimethylchlorosilane (TMSCl) in methanol to generate HCl in situ. This system has been shown to produce amino acid methyl esters in good to excellent yields at room temperature and is applicable to a wide range of amino acids nih.gov. By substituting methanol with ethanol, the corresponding ethyl esters can be synthesized. Microwave irradiation has also been employed to accelerate the acid-catalyzed esterification of L-leucine, significantly reducing reaction times compared to conventional heating scirp.org.

| Method | Reagents | Conditions | Outcome |

| Fischer-Speier | L-Leucine, Ethanol, HCl (g) or H₂SO₄ | Reflux in excess ethanol | L-Leucine ethyl ester hydrochloride. scirp.orggoogle.com |

| TMSCl Method | L-Leucine, Ethanol, Trimethylchlorosilane | Room temperature | L-Leucine ethyl ester hydrochloride, generated under mild conditions. nih.gov |

| Microwave-Assisted | L-Leucine, n-Butanol, p-TsOH | 140°C, 30 min | Accelerated reaction, 72% yield for butyl ester. scirp.org |

Microwave-Assisted Esterification of Leucine

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, including the esterification of amino acids. nih.gov Compared to conventional heating methods, microwave irradiation offers significant advantages such as dramatically reduced reaction times, improved yields, and often higher product purity. nih.govmdpi.com The direct interaction of microwaves with the polar reactants and catalysts ensures efficient and uniform heating, which can minimize the formation of byproducts. mdpi.com

The esterification of amino acids like leucine is more challenging than that of simple carboxylic acids due to their zwitterionic nature at neutral pH, which reduces the reactivity of the carboxyl group. nih.gov Microwave-assisted protocols effectively overcome this challenge. A typical procedure involves the reaction of an unprotected amino acid, such as L-leucine, with an alcohol (e.g., ethanol) in the presence of an acid catalyst like methanesulfonic acid (MsOH) or p-toluenesulfonic acid (p-TsOH). nih.gov The reaction is often performed under solvent-free conditions, enhancing its efficiency and environmental friendliness. scirp.orgresearchgate.net

Studies comparing microwave heating to conventional oil bath heating for the esterification of L-leucine have demonstrated the superiority of the microwave approach. For instance, when reacting L-leucine with n-butanol, microwave heating reached the target temperature significantly faster (e.g., 127°C in 2 minutes) and produced higher yields in a shorter time frame. scirp.org This acceleration is attributed to the high dielectric loss factor of the reaction mixture, which allows for efficient absorption of microwave energy. researchgate.net

| Alcohol | Method | Reaction Time (min) | Yield (%) |

|---|---|---|---|

| Ethanol | Microwave Heating | 30 | 63 |

| Ethanol | Conventional Heating (Oil Bath) | 180 | 52 |

| n-Butanol | Microwave Heating | 30 | 94 |

| n-Butanol | Conventional Heating (Oil Bath) | 180 | 75 |

Convergent and Divergent Synthetic Routes for Complex Amino Acid Derivatives

The synthesis of complex molecules like modified amino acids can be approached using either convergent or divergent strategies. researchgate.net The choice between these routes depends on the specific goals of the synthesis, such as creating a single target molecule or a library of related compounds for structure-activity relationship studies. researchgate.net

Divergent synthesis begins with a common starting material or a pluripotent late-stage intermediate that is elaborated into a variety of structurally related final products. researchgate.netresearchgate.net This strategy is highly efficient for generating molecular diversity. For example, a protected 4-fluoro-L-leucine could serve as a key intermediate. This single compound could then be subjected to various reaction conditions to produce a range of derivatives, including different esters (methyl, ethyl, benzyl) and N-alkylated or N-acylated analogues, including the target N-methyl ethyl ester. This approach is powerful for exploring chemical space around a core scaffold. researchgate.net

| Feature | Divergent Synthesis | Convergent Synthesis |

|---|---|---|

| Overall Strategy | One starting material is transformed into many different products through varied reaction pathways. | Multiple fragments are synthesized independently and then assembled to create the final product. |

| Key Element | A common intermediate that can be diversified. researchgate.net | Robust and high-yielding fragment coupling reactions. |

| Primary Advantage | Efficient for creating libraries of related compounds. | Often higher overall yield for a single complex target; allows for parallel workflow. |

| Potential Drawback | Overall yield for any single product can be low if the common pathway is long. | Requires careful planning of fragment synthesis and compatibility of coupling reactions. |

Stereochemical Aspects and Chiral Synthesis of L Leucine, 4 Fluoro N Methyl , Ethyl Ester

Enantioselective Synthesis of Fluorinated Amino Acids

The foundation of synthesizing the target molecule lies in establishing the correct stereochemistry of the fluorinated amino acid core. The enantioselective synthesis of fluorinated amino acids is a well-explored area, with several methods developed to introduce fluorine into amino acid scaffolds with high stereocontrol. A prominent strategy involves the use of chiral catalysts or auxiliaries to direct the formation of the desired enantiomer.

One powerful approach utilizes chiral nickel(II) complexes as templates for the asymmetric synthesis of amino acids. These complexes can be used to create enantio- and diastereomerically pure γ-branched fluorinated amino acids. nih.govnih.gov The synthesis typically begins with a chiral Ni(II) complex of a glycine (B1666218) Schiff base, which is then alkylated with a suitable fluorinated electrophile. The chiral ligand on the nickel complex effectively shields one face of the enolate, leading to a highly diastereoselective alkylation. Subsequent hydrolysis of the complex yields the desired fluorinated amino acid with high enantiomeric excess.

Another strategy involves the enzymatic resolution of racemic fluorinated amino acids or their derivatives. Lipases, for instance, can selectively hydrolyze one enantiomer of a racemic ester, leaving the other enantiomer unreacted and thus resolved. nih.govmdpi.com This method is valued for its high enantioselectivity and mild reaction conditions.

The choice of method often depends on the desired scale of the synthesis and the availability of starting materials. For complex molecules like L-Leucine, 4-fluoro-N-methyl-, ethyl ester, securing the stereochemistry of the 4-fluoro-L-leucine precursor is the critical first step.

Diastereoselective Control in Side Chain Fluorination

Introducing a fluorine atom at the 4-position of the leucine (B10760876) side chain creates a new stereocenter, leading to the possibility of diastereomers. Achieving control over the stereochemistry at this position is a significant synthetic hurdle. Diastereoselective fluorination reactions are often guided by the existing stereocenter at the α-carbon of the amino acid precursor.

Various fluorinating reagents can be employed for this purpose, including electrophilic fluorine sources like N-fluorobenzenesulfonimide (NFSI) and Selectfluor. The diastereoselectivity of the reaction is influenced by several factors, including the nature of the substrate, the fluorinating agent, and the reaction conditions. For instance, the conformational biases of the substrate, often controlled by protecting groups, can dictate the facial selectivity of the fluorination.

For the synthesis of 4-fluoro-L-leucine, a precursor with a pre-defined L-configuration at the α-carbon is typically used. The fluorination of a suitable intermediate, such as a γ,δ-unsaturated leucine derivative or a γ-hydroxy leucine derivative, can be controlled to favor the formation of one diastereomer over the other. The steric hindrance imposed by the side chain and the directing effects of functional groups play a crucial role in determining the stereochemical outcome.

Table 1: Factors Influencing Diastereoselective Fluorination

| Factor | Influence on Diastereoselectivity |

| Substrate Conformation | Steric hindrance and directing groups can favor fluorination from a specific face. |

| Fluorinating Reagent | The size and reactivity of the reagent can impact the transition state and stereochemical outcome. |

| Protecting Groups | Bulky protecting groups can influence the preferred conformation of the substrate, thereby directing the fluorination. |

| Reaction Conditions | Temperature, solvent, and additives can affect the kinetics and thermodynamics of the reaction, influencing the diastereomeric ratio. |

Structural Elucidation and Advanced Spectroscopic Characterization of L Leucine, 4 Fluoro N Methyl , Ethyl Ester

X-ray Crystallography for Solid-State Structure Determination

Extensive searches of chemical and crystallographic databases have revealed no publicly available X-ray crystallography data for L-Leucine, 4-fluoro-N-methyl-, ethyl ester. Consequently, a detailed analysis of its solid-state structure, including crystal system, space group, unit cell dimensions, and atomic coordinates, cannot be provided at this time.

The determination of a molecule's three-dimensional arrangement in the solid state through single-crystal X-ray diffraction is a definitive method for structural elucidation. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for a comprehensive understanding of a compound's chemical and physical properties.

Although spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide valuable information regarding the connectivity and molecular formula of this compound, X-ray crystallography remains the gold standard for unambiguously determining its solid-state conformation and packing. Future crystallographic studies would be necessary to fully characterize the solid-state architecture of this compound. Such studies would involve growing a single crystal of suitable quality, followed by diffraction analysis to generate an electron density map from which the atomic positions can be determined.

Chemical Reactivity and Derivatization Studies of L Leucine, 4 Fluoro N Methyl , Ethyl Ester

Hydrolysis Kinetics of the Ethyl Ester Moiety

The ethyl ester group of L-Leucine, 4-fluoro-N-methyl-, ethyl ester is susceptible to hydrolysis, yielding the corresponding carboxylic acid. This reaction can be catalyzed by either acid or base. The kinetics of this process are influenced by steric and electronic factors within the molecule.

Under basic conditions, the hydrolysis proceeds via a nucleophilic acyl substitution mechanism, initiated by the attack of a hydroxide (B78521) ion on the ester carbonyl. The rate of this reaction is sensitive to the steric hindrance around the carbonyl group. The presence of the N-methyl group and the bulky isobutyl side chain may slightly retard the rate of hydrolysis compared to simpler amino acid esters.

Acid-catalyzed hydrolysis involves the initial protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by water. The rate of acid-catalyzed hydrolysis is generally less sensitive to steric effects than base-catalyzed hydrolysis.

The presence of the fluorine atom at the 4-position of the side chain is expected to have a minor electronic influence on the hydrolysis rate. Fluorine is a highly electronegative atom and can exert a weak electron-withdrawing inductive effect, which might slightly increase the electrophilicity of the carbonyl carbon, potentially leading to a modest increase in the hydrolysis rate under both acidic and basic conditions. However, given the distance of the fluorine atom from the ester group, this effect is likely to be minimal.

Table 1: Predicted Relative Hydrolysis Rates of Leucine (B10760876) Esters

| Compound | Condition | Predicted Relative Rate | Rationale |

|---|---|---|---|

| L-Leucine, ethyl ester | Basic | Baseline | Standard amino acid ester. |

| L-Leucine, N-methyl-, ethyl ester | Basic | Slightly Slower | Increased steric hindrance from the N-methyl group. |

| This compound | Basic | Slightly Slower | Similar steric hindrance to the N-methylated analog; minor electronic effect from fluorine. |

| L-Leucine, ethyl ester | Acidic | Baseline | Standard amino acid ester. |

| L-Leucine, N-methyl-, ethyl ester | Acidic | Similar to Baseline | Less steric sensitivity in acid-catalyzed hydrolysis. |

| This compound | Acidic | Slightly Faster | Minor rate enhancement due to the electron-withdrawing nature of fluorine. |

Note: This table represents predicted trends based on chemical principles, not experimental data for the specific compound.

Reactions Involving the N-Methylamine Group

The secondary amine (N-methylamine) in this compound is a key site for chemical modification. Its reactivity differs significantly from that of a primary amine found in unsubstituted amino acids.

The N-methyl group renders the nitrogen slightly more nucleophilic than a primary amine due to the electron-donating nature of the methyl group. However, it also introduces steric bulk, which can hinder its reaction with electrophiles. This balance between increased nucleophilicity and steric hindrance is a critical factor in its reactivity.

Common reactions involving the N-methylamine group include:

Alkylation: The N-methylamine can be further alkylated to form a tertiary amine. This reaction would typically require a strong alkylating agent.

Acylation: The amine can react with acylating agents such as acid chlorides or anhydrides to form amides. This is a fundamental reaction in peptide synthesis.

Salt Formation: As a base, the N-methylamine readily reacts with acids to form ammonium (B1175870) salts.

The presence of the N-methyl group can also influence the conformational preferences of the molecule and any peptides derived from it.

Transformations at the Fluorinated Side Chain

The fluorinated side chain of this compound is generally stable and less reactive than other parts of the molecule. The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making it resistant to cleavage under many conditions.

However, under specific and often harsh reaction conditions, transformations involving the fluorinated side chain are possible:

Elimination Reactions: In the presence of a strong base, elimination of hydrogen fluoride (B91410) (HF) could potentially occur to form an alkene. The feasibility of this reaction would depend on the acidity of the protons adjacent to the fluorine-bearing carbon.

Nucleophilic Substitution: Direct nucleophilic substitution of the fluorine atom is generally very difficult to achieve on an aliphatic chain and would require specialized reagents and conditions.

The primary role of the fluorine atom in the side chain is often to modulate the physicochemical properties of the molecule, such as lipophilicity and metabolic stability, rather than to serve as a reactive handle. The introduction of fluorine can have significant effects on the biological activity of peptides and other molecules into which this amino acid is incorporated. nih.gov

Amidation and Peptide Coupling Reactions with Leucine Esters

This compound can be utilized in peptide synthesis, though the presence of the N-methyl group presents specific challenges. luxembourg-bio.com N-methylated amino acids are known to be less reactive in peptide coupling reactions due to the increased steric hindrance and the reduced nucleophilicity of the secondary amine compared to a primary amine.

To achieve efficient coupling of N-methylated amino acids, more potent coupling reagents are often required. Standard coupling reagents may lead to slow reaction rates and incomplete conversions.

Table 2: Common Coupling Reagents and Their Suitability for N-Methylated Amino Acids

| Coupling Reagent | Abbreviation | Suitability for N-Methylated Amino Acids | Comments |

|---|---|---|---|

| Dicyclohexylcarbodiimide/ N-Hydroxysuccinimide | DCC/NHS | Moderate | Can be sluggish; risk of side reactions. |

| N,N'-Diisopropylcarbodiimide | DIC | Moderate | Often used in solid-phase peptide synthesis. |

| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | PyBOP | Good | Generally effective for hindered couplings. |

| (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | HATU | Excellent | Highly effective for difficult couplings, including N-methylated amino acids. |

The choice of solvent and reaction temperature also plays a crucial role in the success of peptide coupling reactions with N-methylated amino acids. Polar aprotic solvents like dimethylformamide (DMF) or N-methylpyrrolidone (NMP) are commonly used.

Generation of Analogues with Modified Side Chains or Protecting Groups

Further derivatization of this compound can lead to a variety of analogues with tailored properties. These modifications can be targeted at the ester, the amine, or the side chain.

Ester Modification: The ethyl ester can be readily converted to other esters (e.g., methyl, tert-butyl) through transesterification. Saponification of the ester provides the free carboxylic acid, which can then be converted to a variety of amides or other carboxyl derivatives.

Amine Protection: While the N-methyl group is a permanent modification, for synthetic purposes involving other reactive sites, it might be desirable to have a removable protecting group on the nitrogen. The synthesis of analogues would therefore start from a precursor with a standard amine protecting group (e.g., Boc or Fmoc), which would be removed and followed by methylation.

Side Chain Modification: Given the stability of the C-F bond, modifications to the fluorinated side chain are challenging. However, synthetic strategies starting from different precursors could allow for the introduction of other functional groups on the side chain. The development of novel amino acids with unique side chains is an active area of research in peptide and medicinal chemistry. researchgate.net

The generation of such analogues is crucial for structure-activity relationship (SAR) studies, where the impact of specific structural features on biological activity is investigated. The use of different protecting groups is also fundamental in the strategic synthesis of complex peptides and other macromolecules. peptide.com

Biochemical Interactions and Mechanisms of Action of L Leucine, 4 Fluoro N Methyl , Ethyl Ester and Its Analogues

Interaction with Amino Acid Transport Systems

The transport of amino acids across cellular membranes is a critical process mediated by various transport systems with distinct specificities. L-leucine and its analogues, including fluorinated derivatives, are primarily transported by the L-type amino acid transport system.

System L is a major transport system for large, neutral amino acids, including the essential branched-chain amino acid L-leucine. nih.govwikipedia.org It functions as a sodium-independent exchanger, meaning it facilitates the transport of one amino acid in exchange for another across the cell membrane. nih.govresearchgate.net The L-type amino acid transporter 1 (LAT1 or SLC7A5), a key member of this system, is highly expressed in various tissues, including the blood-brain barrier and cancer cells, where it plays a crucial role in nutrient supply. figshare.comnih.govnih.gov

LAT1 exhibits a broad substrate specificity, recognizing a variety of large neutral amino acids. drugbank.com Research indicates that LAT1 can tolerate significant chemical modifications to its substrates. nih.gov This includes substitutions on the aromatic ring of phenylalanine derivatives, suggesting that modifications like fluorination on the side chain of leucine (B10760876) are likely to be accommodated. nih.gov The transporter's binding pocket can handle substrates with a range of polarities. figshare.comdrugbank.com

While LAT1 primarily transports L-amino acids, it shows modest stereoselectivity for some substrates like leucine, and some D-amino acids can also be transported. nih.gov The transport of L-leucine via LATs is competitively inhibited by 2-aminobicyclo(2,2,1)-heptane-2-carboxylic acid (BCH), a classic System L inhibitor. nih.govresearchgate.net Given the structural similarity, L-Leucine, 4-fluoro-N-methyl-, ethyl ester is expected to be a substrate for LAT transporters, utilizing this pathway to enter cells. The presence of the ethyl ester group may influence its affinity and transport kinetics, potentially serving as a pro-drug moiety that is hydrolyzed intracellularly.

LAT1 (SLC7A5): As the primary transporter for leucine, LAT1 is crucial for its uptake. nih.gov It functions as a heterodimer with the glycoprotein 4F2hc (CD98). nih.gov

LAT2 (SLC7A8): Also a heterodimer with 4F2hc, LAT2 has a broader substrate specificity than LAT1, transporting a wider range of neutral amino acids. upc.edu

LAT3 (SLC43A1) and LAT4 (SLC43A2): These transporters function as uniporters, facilitating the movement of amino acids down their concentration gradient, and are also involved in leucine transport. nih.govnih.gov

| Transporter | Key Substrates | Transport Mechanism | Inhibitor Example |

|---|---|---|---|

| LAT1 (SLC7A5) | Large neutral amino acids (Leucine, Phenylalanine) | Sodium-independent obligatory exchanger | BCH |

| LAT2 (SLC7A8) | Broad range of neutral amino acids | Sodium-independent obligatory exchanger | BCH |

| LAT4 (SLC43A2) | Leucine, Isoleucine, Methionine | Sodium-independent uniporter/exchanger | - |

While System L is the primary route for leucine uptake, leucine and its analogues can influence other transport systems. The intracellular concentration of leucine, regulated by LATs, can in turn affect the activity of other transporters.

System A: This is a sodium-dependent transport system for small, non-branched neutral amino acids like alanine, serine, and glutamine. Leucine itself is not a primary substrate for System A. However, mTORC1 signaling, which is strongly activated by leucine, can regulate the expression and activity of System A transporters like SNAT2. nih.gov

System ASC: This sodium-dependent system transports small neutral amino acids such as alanine, serine, cysteine, and threonine. Like System A, it does not typically transport bulky, branched-chain amino acids like leucine. guidetopharmacology.org

Cationic Amino Acid Transporters (CATs): Studies have shown that high dietary levels of leucine can affect the expression of cationic amino acid transporters (e.g., b(0,+) and CAT-1), which are responsible for the uptake of lysine and arginine. nih.gov This suggests a cross-talk mechanism between the transport systems for different classes of amino acids.

Modulation of Intracellular Signaling Pathways (e.g., mTORC1 pathway by leucine derivatives)

Leucine is a critical signaling molecule that activates the mechanistic target of rapamycin (B549165) complex 1 (mTORC1), a master regulator of cell growth, proliferation, and protein synthesis. nih.govresearchgate.net The activation of mTORC1 by leucine is a key mechanism by which cells sense amino acid availability to control anabolic processes. nih.govnih.gov

The signaling cascade begins with the transport of leucine into the cell, primarily via LAT1. researchgate.net Inside the cell, leucine, or potentially one of its metabolites, initiates a chain of events that leads to the translocation of mTORC1 to the lysosomal surface, where it is activated. nih.govcam.ac.uk Key proteins involved in this process include the Rag GTPases and leucyl-tRNA synthetase (LRS), which has been proposed to function as a direct leucine sensor. wikipedia.orgbiocon.re.kr

Once activated, mTORC1 phosphorylates several downstream targets, including:

S6 Kinase 1 (S6K1): Phosphorylation of S6K1 leads to increased protein synthesis by promoting ribosome biogenesis and mRNA translation. nih.gov

Eukaryotic Initiation Factor 4E-Binding Protein 1 (4E-BP1): mTORC1 phosphorylates 4E-BP1, causing it to dissociate from the translation initiation factor eIF4E. nih.gov This allows eIF4E to participate in the formation of the eIF4F complex, a critical step for the initiation of cap-dependent translation. nih.gov

Leucine derivatives can modulate this pathway. For instance, N-acetylleucine amide has been shown to inhibit leucine-induced p70(S6k) activation, acting as a rapamycin-like agent to inhibit cell cycle progression. nih.gov The introduction of a fluorine atom in this compound could potentially alter its interaction with the leucine-sensing components of the mTORC1 pathway, either enhancing or diminishing its signaling capacity. The N-methyl and ethyl ester modifications would also influence its metabolic stability and ability to engage with the signaling machinery.

| Protein | Function in mTORC1 Pathway |

|---|---|

| LAT1 | Transports leucine into the cell. |

| LRS | Acts as an intracellular leucine sensor. biocon.re.kr |

| Rag GTPases | Mediate the translocation of mTORC1 to the lysosome for activation. nih.gov |

| mTORC1 | Kinase that phosphorylates downstream targets to promote anabolic processes. researchgate.net |

| S6K1 / 4E-BP1 | Downstream effectors that regulate protein synthesis and cell growth. nih.gov |

Enzyme-Substrate and Enzyme-Inhibitor Interactions

Fluorinated amino acids and leucine analogues can interact with various enzymes, acting as either substrates or inhibitors, thereby modulating their activity.

Pyridoxal 5'-phosphate (PLP) is a versatile coenzyme essential for the activity of a large family of enzymes, primarily involved in amino acid metabolism. nih.gov These enzymes catalyze a wide range of reactions, including transamination, decarboxylation, and racemization. morressier.com

Fluorinated amino acids are known to be potent inhibitors of PLP-dependent enzymes. whiterose.ac.uknih.gov The presence of the highly electronegative fluorine atom can significantly alter the electronic properties of the amino acid. Monofluorinated amino acids can act as suicide substrates for PLP-dependent enzymes. nih.gov In this mechanism, the enzyme processes the fluorinated analogue as it would its natural substrate. However, during the catalytic cycle, the fluorine atom facilitates an elimination reaction that generates a highly reactive intermediate. This intermediate then forms a covalent bond with a nucleophilic residue in the enzyme's active site, leading to irreversible inactivation. nih.gov This "Trojan horse" strategy is a well-established approach for designing specific enzyme inactivators. morressier.comnih.gov

Given its structure as a fluorinated leucine analogue, this compound has the potential to act as an inhibitor of PLP-dependent enzymes that recognize leucine or other branched-chain amino acids as substrates.

Cysteine proteases are a class of enzymes that use a cysteine residue in their active site for catalysis. scienceopen.com Cathepsin L is a lysosomal cysteine protease involved in various physiological processes, including protein degradation and antigen presentation. nih.govnih.gov Its dysregulation is implicated in several diseases, making it a therapeutic target. nih.gov

The substrate specificity of Cathepsin L often involves a preference for hydrophobic amino acid residues, such as leucine or phenylalanine, at the P2 position of the peptide substrate. scienceopen.com This preference is exploited in the design of inhibitors. Peptide aldehydes and other analogues containing leucine at the P2 position are effective reversible covalent inhibitors of cysteine proteases. nih.govacs.org These inhibitors typically form a thiohemiacetal adduct with the active-site cysteine. scienceopen.com

Leucine derivatives can serve as potent inhibitors of Cathepsin L. nih.gov For example, the dipeptide L-leucyl-L-leucine methyl ester (LLOMe) is known to be processed by lysosomal enzymes and can disrupt lysosomal integrity, leading to the inactivation of cysteine cathepsins within the lysosome. nih.gov The structure of this compound, with its leucine backbone, suggests it could be recognized by the active site of Cathepsin L and similar cysteine proteases, potentially acting as an inhibitor.

Influence on Serine Proteases (e.g., α-Chymotrypsin)

While direct studies on this compound are not available in the current body of scientific literature, its interaction with serine proteases such as α-chymotrypsin can be inferred from research on analogous compounds. α-Chymotrypsin is a digestive enzyme that preferentially cleaves peptide bonds on the C-terminal side of large hydrophobic amino acids like tyrosine, tryptophan, phenylalanine, and leucine. The active site of α-chymotrypsin features a hydrophobic pocket (S1 pocket) that accommodates the side chain of the substrate, and a catalytic triad (Ser-195, His-57, Asp-102) responsible for the hydrolysis of the peptide bond.

The introduction of a fluorine atom at the 4-position of the leucine side chain in this compound is a critical modification. Fluorination is known to increase the enzymatic stability of peptides and can modulate their biological activities. The high electronegativity of fluorine can create a dipole moment in the side chain, potentially influencing its binding within the hydrophobic S1 pocket of α-chymotrypsin. While the pocket is predominantly nonpolar, localized polar interactions can occur, and the fluorine atom may alter the binding affinity compared to the non-fluorinated leucine side chain.

N-methylation of the amino group is another significant structural alteration. Generally, N-methylation of peptides can enhance their stability against proteases. However, in the context of α-chymotrypsin, which recognizes the N-H group of the peptide backbone for hydrogen bonding, N-methylation could hinder optimal binding and catalysis. This modification may disrupt the canonical binding mode of the substrate, potentially leading to a decrease in the rate of hydrolysis or even inhibitory activity. Some studies have shown that N-methylated peptides can act as more effective inhibitors of certain serine proteases.

The ethyl ester at the C-terminus makes the compound a substrate analogue for α-chymotrypsin, which can hydrolyze ester bonds in addition to amide bonds. The rate of hydrolysis of amino acid esters by α-chymotrypsin is a common method for studying its enzymatic activity.

Table 1: Inferred Influence of Structural Modifications on Interaction with α-Chymotrypsin

| Structural Modification | Potential Effect on α-Chymotrypsin Interaction | Rationale |

|---|---|---|

| 4-fluoro group | Altered binding affinity in the S1 pocket. | Increased hydrophobicity and altered electronic properties of the side chain. |

| N-methyl group | Potential for decreased catalytic efficiency or inhibitory activity. | Disruption of hydrogen bonding with the enzyme's active site and potential steric hindrance. |

| Ethyl ester | Substrate for hydrolysis. | α-Chymotrypsin can hydrolyze ester bonds, making the compound a potential substrate. |

Inactivation of Lysine Decarboxylase

Lysine decarboxylase is a pyridoxal phosphate (PLP)-dependent enzyme that catalyzes the decarboxylation of L-lysine to produce cadaverine. While this compound is not a direct analogue of lysine, the presence of a halogen at the α-position relative to a potential site of enzymatic action is a feature found in some irreversible enzyme inhibitors. Specifically, α-halogenomethyl analogues of amino acids have been reported as enzyme-activated, irreversible inhibitors of their respective amino acid decarboxylases google.com.

Following this principle, if this compound were to interact with the active site of lysine decarboxylase, the 4-fluoro group could potentially play a role in an inactivation mechanism. Although the target compound is a leucine derivative, some enzymes exhibit broader substrate specificity, and analogues of other amino acids can sometimes bind to the active site.

Stereochemical Requirements for Biochemical Activity

The stereochemistry of amino acid analogues is a critical determinant of their biological activity, as enzymes are chiral catalysts that exhibit a high degree of stereospecificity.

For serine proteases like α-chymotrypsin, there is a strong preference for L-amino acids. The active site of α-chymotrypsin is configured to optimally bind and cleave peptide bonds following L-amino acid residues. The L-configuration allows for the correct positioning of the amino acid side chain in the S1 pocket, the carbonyl group for nucleophilic attack by Ser-195, and the N-H group for hydrogen bonding. Substrates or inhibitors with a D-amino acid at the corresponding position are typically poor substrates or inhibitors because they cannot achieve the correct orientation within the active site. Therefore, the L-configuration of this compound is essential for any significant interaction, be it as a substrate or an inhibitor, with α-chymotrypsin.

Similarly, amino acid decarboxylases, including lysine decarboxylase, are stereospecific for the L-enantiomer of their natural amino acid substrates. The enzymatic decarboxylation reaction requires a precise orientation of the substrate's α-carboxylate group relative to the PLP cofactor and the catalytic residues in the active site. This precise positioning is only achieved with the L-isomer. Consequently, any potential inhibitory activity of an amino acid analogue against lysine decarboxylase would be highly dependent on its stereochemistry, with the L-enantiomer being the active form.

Table 2: Summary of Compound Names

| Compound Name |

|---|

| This compound |

| α-Chymotrypsin |

| Lysine Decarboxylase |

| L-Leucine |

| L-Lysine |

| Pyridoxal phosphate |

| Serine |

| Histidine |

| Aspartic acid |

| Tyrosine |

| Tryptophan |

Enzymatic and Cellular Studies of L Leucine, 4 Fluoro N Methyl , Ethyl Ester

In Vitro Enzyme Inhibition Assays

The stability of ester compounds against enzymatic hydrolysis is a critical factor in their biological activity. Carboxylesterases (CES) are key enzymes in the metabolism of a wide array of drugs and compounds containing ester linkages. An in vitro study comparing the stability of methyl, ethyl, and fluoroethyl esters against CES found no statistically significant difference in their rates of hydrolysis. nih.govresearchgate.net The Michaelis-Menten constants (KM) and maximal velocities (Vmax) were comparable across the different ester types, suggesting that the ethyl ester group in L-Leucine, 4-fluoro-N-methyl-, ethyl ester would likely undergo enzymatic cleavage at a rate similar to its methyl and fluoroethyl counterparts. nih.govresearchgate.net

While specific data on the inhibitory activity of this compound is not available, research on similar peptidomimetic compounds provides insights. For instance, various synthetic peptidomimetic inhibitors have been evaluated for their ability to inhibit viral proteases like the SARS-CoV-2 3CL protease. nih.gov These studies often involve modifications of amino acid structures, and the inhibitory potency is determined using assays such as fluorescence resonance energy transfer (FRET). nih.gov The inhibitory activity is typically reported as the half-maximal inhibitory concentration (IC50), which indicates the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Table 1: Comparative Stability of Different Esters Against Carboxylesterases In Vitro

| Ester Type | Michaelis-Menten Constant (KM) | Maximal Velocity (Vmax) | Statistical Significance (P-value) |

|---|---|---|---|

| Methyl Ester | Comparable to others | Comparable to others | > 0.05 |

| Ethyl Ester | Comparable to others | Comparable to others | > 0.05 |

| Fluoroethyl Ester | Comparable to others | Comparable to others | > 0.05 |

This table is generated based on the finding that there is no statistical difference in stability against CES in vitro between methyl-, ethyl-, and fluoroethylesters. nih.govresearchgate.net

Cellular Uptake and Efflux Mechanisms

The cellular entry and exit of amino acid esters are crucial for their biological effects. For related compounds like L-leucyl-L-leucine methyl ester (Leu-Leu-OMe), uptake into lymphocytes and monocytes occurs via a saturable, facilitated transport mechanism. nih.gov This transport system is distinct from previously characterized mammalian dipeptide transport processes and is specific for dipeptides composed of L-stereoisomer amino acids. nih.gov The efficiency of this transport is enhanced by hydrophobic ester or amide additions to the C-terminus of the dipeptide. nih.gov

While the specific transporters for this compound have not been identified, it is plausible that it utilizes one of the L-type amino acid transporters (LATs), which are known to transport a variety of amino acids and their derivatives.

Impact on Cellular Metabolism

Leucine (B10760876) and its derivatives are known to play a significant role in regulating cellular metabolism. Leucine itself is a key activator of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway, which is a central regulator of cell growth, proliferation, and metabolism. The activation of mTORC1 by leucine promotes protein synthesis and other anabolic processes.

Furthermore, leucine metabolism can influence other metabolic pathways. For example, a metabolite of leucine, β-hydroxy-β-methylbutyrate (HMB), has been shown to stimulate muscle protein synthesis and decrease muscle protein breakdown. nih.gov While the direct metabolic impact of this compound has not been detailed, its structural similarity to leucine suggests it could potentially influence these pathways. The presence of the N-methyl group and the fluorine atom may, however, alter its recognition by and interaction with metabolic enzymes and signaling proteins, leading to unique metabolic consequences.

Influence on Cell Proliferation and Viability (mechanistic studies, not clinical outcomes)

Amino acid esters, particularly those of leucine, have been shown to have significant effects on cell proliferation and viability, often through the induction of apoptosis. L-leucyl-L-leucine methyl ester (Leu-Leu-OMe) is a well-studied example that induces apoptosis in various immune cells. nih.govnih.gov The cytotoxicity of Leu-Leu-OMe is dependent on its conversion within the lysosomes by the enzyme dipeptidyl peptidase I (DPPI) into membranolytic polymers. nih.govnih.gov This leads to lysosomal membrane permeabilization and the subsequent activation of apoptotic pathways.

The cell-type specificity of Leu-Leu-OMe has been observed, with human CD8+ T cells and monocytes being particularly sensitive, while B cells are more resistant. nih.gov Interestingly, this specificity differs in murine leukocytes, where B cells are also sensitive. nih.gov The mechanism of cell death often involves the activation of caspase-3-like proteases following the loss of lysosomal membrane integrity. nih.gov

Table 2: Cell-Type Specificity of L-leucyl-L-leucine methyl ester (Leu-Leu-OMe) Cytotoxicity

| Cell Type (Human) | Sensitivity to Leu-Leu-OMe | Cell Type (Murine) | Sensitivity to Leu-Leu-OMe |

|---|---|---|---|

| CD8+ T Cells | High | CD8+ T Cells | High |

| Monocytes | High | CD19+ B Cells | High |

| B Cells | Low | Peritoneal Macrophages | Low |

This table is based on findings from studies on the differential effects of Leu-Leu-OMe on human and murine leukocytes. nih.gov

Lysosomotropic Properties and Intracellular Localization of Leucine Esters

A key feature of many amino acid esters is their ability to accumulate within lysosomes, a characteristic known as lysosomotropism. L-leucine methyl ester can freely permeate cell and lysosomal membranes. nih.gov Once inside the acidic environment of the lysosome, the ester is hydrolyzed to the free amino acid, L-leucine. nih.govnih.gov The charged amino acid is then trapped within the lysosome, leading to its accumulation. nih.govnih.gov This accumulation can cause osmotic swelling and eventual disruption of the lysosomal membrane. nih.gov

Studies with radiolabeled L-leucine methyl ester have shown that the accumulated radioactivity within cells is predominantly in the form of L-leucine and is localized to a particulate intracellular compartment. nih.gov Density gradient centrifugation has confirmed that this compartment corresponds to the azurophilic granules (a type of lysosome) in polymorphonuclear leukocytes. nih.gov This lysosomal accumulation and subsequent disruption are believed to be central to the cytotoxic effects of these compounds. The lysosomotropic agent L-leucyl-L-leucine methyl ester is known to induce apoptosis by causing a loss of lysosomal membrane integrity. nih.gov

Computational Chemistry and Molecular Modeling of L Leucine, 4 Fluoro N Methyl , Ethyl Ester

Quantum Chemical Calculations of Molecular Conformation and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, dictated by its electron distribution and geometry. For L-Leucine, 4-fluoro-N-methyl-, ethyl ester, methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are employed to predict its most stable conformations and electronic characteristics. researchgate.netnih.gov

Calculations are typically initiated by performing a geometry optimization to find the lowest energy arrangement of the atoms. For a flexible molecule like this, a conformational search is necessary to identify various low-energy rotamers of the side chain and backbone. The presence of the bulky ethyl ester and the N-methyl group restricts the allowable regions of the Ramachandran plot compared to a standard amino acid.

The introduction of a highly electronegative fluorine atom at the 4-position induces a significant inductive effect, withdrawing electron density from the surrounding carbon atoms. This localized polarization is a key feature of its electronic structure. N-methylation, conversely, is an electron-donating group which increases the electron density on the nitrogen atom. rsc.org DFT calculations using a functional such as B3LYP or the long-range corrected ωB97X-D with a basis set like 6-31G(d) can provide detailed information on these electronic effects. rsc.org

Key electronic properties calculated include the molecular electrostatic potential (MEP), atomic charges, and frontier molecular orbitals (HOMO and LUMO). The MEP map would visualize the electron-rich regions (around the fluorine and carbonyl oxygen atoms) and electron-poor regions. The HOMO-LUMO energy gap is a crucial descriptor, providing an indication of the molecule's chemical reactivity and stability; N-methylation is known to decrease this gap in amino acid derivatives. rsc.org

| HOMO-LUMO Gap (eV) | ~10.5 | ~9.7 | N-methylation is known to decrease the energy gap, suggesting increased reactivity. rsc.org |

Note: The values presented in this table are hypothetical and serve to illustrate the expected trends based on established principles of computational chemistry.

Molecular Dynamics Simulations for Conformational Analysis in Solution

While quantum calculations provide insight into the molecule in a vacuum, molecular dynamics (MD) simulations are essential for understanding its behavior in a biological context, such as in aqueous solution. nih.govnih.gov MD simulations model the movements of atoms over time by solving Newton's equations of motion, providing a dynamic picture of conformational flexibility.

To simulate this compound, a suitable force field must be selected, such as AMBER, CHARMM, or OPLS. nih.gov These force fields consist of parameters that define the potential energy of the system. Since this is a non-standard amino acid, new parameters for the fluorinated and N-methylated leucine (B10760876) residue would likely need to be developed and validated. biorxiv.orgbiorxiv.org The simulation is set up by placing the molecule in a box of explicit water molecules (e.g., TIP3P or SPC/E models) and ions to mimic physiological conditions. The system is then subjected to energy minimization, followed by a period of heating and equilibration, before a production run is performed to collect data. nih.gov

Analysis of the MD trajectory can reveal:

Backbone Flexibility: The N-methylation prevents the formation of a hydrogen bond from the amide proton, which can increase the flexibility of the peptide backbone it is part of. This can be visualized by plotting the phi (φ) and psi (ψ) dihedral angles over time.

Side-Chain Dynamics: The fluorine atom can influence the preferred rotameric states (chi angles) of the leucine side chain due to steric and electronic effects.

Solvation Structure: The simulation shows how water molecules arrange around the solute, highlighting the hydration of the polar ester and N-methyl groups versus the more hydrophobic fluorinated alkyl side chain.

Ligand-Protein Docking Studies with Target Enzymes and Transporters

Given its structure as an amino acid analogue, this compound is a candidate for interaction with proteins that bind or transport amino acids, such as aminoacyl-tRNA synthetases, metabolic enzymes, or membrane transporters. Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand to a protein target. researchgate.netimrpress.com

The docking process involves:

Preparation: Obtaining the 3D structure of the target protein (from databases like the PDB) and preparing it by adding hydrogens and assigning charges. The ligand structure, optimized from quantum chemical calculations, is also prepared.

Docking Simulation: Using software like AutoDock or GOLD, the ligand is placed in the binding site of the protein. The program then samples a vast number of possible conformations and orientations of the ligand, scoring each one based on a scoring function that estimates the binding free energy. mdpi.com

Analysis: The top-scoring poses are analyzed to identify the most likely binding mode. This includes examining key interactions like hydrogen bonds, hydrophobic contacts, and electrostatic interactions.

For this specific molecule, the ethyl ester group makes it more lipophilic and uncharged at the C-terminus, which could favor its transport across cell membranes. The N-methyl group may prevent its recognition by some enzymes while enhancing its affinity for others. The fluorine atom can form favorable interactions with certain protein residues or displace water molecules in the binding pocket. fu-berlin.de Docking studies would be crucial in generating hypotheses about which proteins it might interact with and in what manner.

Structure-Activity Relationship (SAR) Modeling

Structure-Activity Relationship (SAR) modeling aims to correlate the structural or physicochemical properties of a series of compounds with their biological activity. mdpi.com For this compound, an SAR study would involve synthesizing and testing a library of related analogues to understand the role of each modification.

Computational SAR, often referred to as Quantitative Structure-Activity Relationship (QSAR), uses calculated molecular descriptors as variables to build a mathematical model that can predict the activity of new, untested compounds.

A hypothetical SAR study might include analogues such as:

Varying the position of the fluorine atom (e.g., 5-fluoro).

Replacing fluorine with other halogens (Cl, Br).

Changing the N-alkyl group (e.g., N-ethyl).

Varying the ester group (e.g., methyl, propyl).

For each analogue, a set of molecular descriptors would be calculated, including:

Electronic Descriptors: Dipole moment, atomic charges, HOMO/LUMO energies.

Steric Descriptors: Molecular volume, surface area, specific shape indices.

Hydrophobic Descriptors: Calculated logP (see section 8.5).

By correlating these descriptors with experimentally measured biological activity (e.g., enzyme inhibition constant Ki or transporter affinity), a QSAR model can be developed. This model can then guide the design of more potent or selective compounds.

Prediction of Hydrophobicity and Related Physicochemical Descriptors

The hydrophobicity of a molecule is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) properties. The partition coefficient, logP (the logarithm of the ratio of the concentration of a solute in octanol (B41247) and water), is the most common metric for hydrophobicity. wikipedia.org

Computational methods can accurately predict logP and other important physicochemical descriptors. For this compound, each modification significantly impacts its hydrophobicity compared to the parent L-Leucine, which is a zwitterion at neutral pH.

Esterification: Converting the charged carboxylate group to a neutral ethyl ester drastically increases hydrophobicity.

N-methylation: This modification also contributes to an increase in lipophilicity. rsc.org

Other important descriptors that can be computationally predicted include Topological Polar Surface Area (TPSA), which is correlated with drug transport across membranes, the number of hydrogen bond donors and acceptors, and molecular weight.

Table 2: Predicted Physicochemical Descriptors

| Descriptor | L-Leucine | This compound | Impact of Modifications |

|---|---|---|---|

| Molecular Weight ( g/mol ) | 131.17 | 191.24 | Increased mass from added functional groups. |

| cLogP | -1.72 | ~1.5 | Esterification and N-methylation cause a major shift from hydrophilic to lipophilic. |

| TPSA (Ų) | 63.3 | ~38.1 | Esterification removes the highly polar carboxylic acid group, reducing the TPSA. |

| Hydrogen Bond Donors | 2 | 0 | N-methylation and esterification remove both the -NH2 and -COOH protons. |

| Hydrogen Bond Acceptors | 2 | 3 | The ester carbonyl and ether oxygen, and the fluorine atom act as acceptors. |

Note: The values presented in this table are estimations based on established computational algorithms and illustrate the expected physicochemical profile of the target compound.

Analytical Methodologies for L Leucine, 4 Fluoro N Methyl , Ethyl Ester

Chromatographic Separation Techniques

Chromatographic methods are fundamental for isolating L-Leucine, 4-fluoro-N-methyl-, ethyl ester from complex matrices and separating it from potential isomers or degradation products. The choice between liquid and gas chromatography depends on the compound's volatility and thermal stability, as well as the specific requirements of the analysis.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of amino acids and their derivatives. For this compound, reversed-phase HPLC (RP-HPLC) is the most common approach. This method separates compounds based on their hydrophobicity. The presence of the 4-fluoro substituent and the ethyl ester group increases the hydrophobicity of the leucine (B10760876) side chain, leading to stronger retention on nonpolar stationary phases like C18 or C8 compared to its non-fluorinated, non-esterified counterparts.

Methods for the analysis of underivatized amino acids often utilize aqueous mobile phases with organic modifiers like acetonitrile (B52724) or methanol. nih.govjocpr.com The separation of this compound can be optimized by adjusting the gradient of the organic solvent and the pH of the mobile phase. Pre-column derivatization with reagents that introduce a chromophore, such as 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (Marfey's reagent), can also be employed to enhance separation and detection. researchgate.net

Table 1: Illustrative HPLC Parameters for Amino Acid Ester Analysis

| Parameter | Description |

|---|---|

| Column | Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | 10 mM Phosphate Buffer, pH 7.4 |

| Mobile Phase B | Acetonitrile |

| Gradient | Linear gradient from 0% to 50% B over 25 minutes nih.gov |

| Flow Rate | 1.0 mL/min |

| Column Temperature | Room Temperature |

| Detection | UV at 225 nm nih.gov |

This table is based on general methods for underivatized amino acids and may require optimization for the specific target compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis of Compound and Degradation Products

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. While amino acids themselves are not typically volatile, their esterified and N-acylated derivatives are well-suited for GC analysis. acs.orgresearchgate.net this compound is already esterified, which increases its volatility. However, for optimal chromatographic performance and to prevent peak tailing, the N-methylamino group is often derivatized, for example, through acylation (e.g., N-acetylation) to form N-acetyl, N-methyl amino acid methyl esters (NACME). acs.orgacs.org

GC-MS is particularly valuable for identifying degradation products. The mass spectrometer provides structural information based on the fragmentation patterns of the compound. For this compound, characteristic fragments would likely include the loss of the ethyl ester group ([M-COOC2H5]+), which is a common fragmentation pathway for amino acid esters. nih.gov Further fragmentation of the side chain can help confirm the presence and position of the fluorine atom.

Table 2: Typical GC-MS Parameters for Derivatized Amino Acid Analysis

| Parameter | Description |

|---|---|

| Column | Polar stationary phase (e.g., Carbowax) or non-polar (e.g., HP-5) researchgate.net |

| Injector Temperature | 250 °C |

| Carrier Gas | Helium |

| Temperature Program | Initial 40 °C, ramp to 250 °C acs.org |

| Ionization Mode | Electron Ionization (EI) at 70 eV acs.org |

| MS Detector | Quadrupole or Time-of-Flight (TOF) |

This table represents general conditions and would need to be adapted for the specific analyte.

Detection Methods for Derivatized and Non-Derivatized Forms

The detection of this compound following chromatographic separation relies on methods that can respond to its chemical structure. The choice of detector is critical for achieving the desired sensitivity and selectivity.

Fluorescence Detection

The native this compound molecule is not fluorescent. sci-hub.box Therefore, fluorescence detection, which is known for its high sensitivity and selectivity, requires pre- or post-column derivatization with a fluorogenic reagent. Common reagents used for amino acid analysis include o-phthalaldehyde (B127526) (OPA) in the presence of a thiol, or 9-fluorenylmethyl chloroformate (Fmoc-Cl). europa.eufbise.edu.pk These reagents react with the amino group to form highly fluorescent adducts that can be detected at picomolar concentrations. The incorporation of fluorine into amino acids can be used to create fluorescent probes, but this is a distinct application from the quantitative analysis of the compound itself. mdpi.com

Mass Spectrometry Detection (e.g., HRMS-ESI, LC-MS/MS)

Mass spectrometry (MS) is the most specific and sensitive detection method for this compound, and it can be readily coupled with both HPLC (LC-MS) and GC (GC-MS).

When coupled with HPLC, electrospray ionization (ESI) is a common interface. In positive-ion mode, the compound is typically detected as its protonated molecular ion, [M+H]+. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of this ion, which can be used to confirm the elemental composition of the molecule. nih.govuni-halle.de

Tandem mass spectrometry (LC-MS/MS) offers even greater specificity and is used for quantification and structural confirmation. nih.gov The [M+H]+ ion is selected and fragmented to produce characteristic product ions. For this compound, key fragmentations would include:

Neutral loss of ethyl formate (B1220265): A common fragmentation pathway for ethyl esters.

Formation of an immonium ion: The presence of an N-methyl group would result in a specific immonium ion, which is highly characteristic of the amino acid's core structure. nih.gov

Side-chain fragmentation: Cleavage of the fluorinated isobutyl side chain provides further structural confirmation.

The ability to distinguish between isomers, such as leucine and isoleucine, is a known challenge in mass spectrometry, but specific fragmentation strategies, including multi-stage fragmentation (MSn), can often resolve this ambiguity. nih.govsci-hub.se

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion Type | Predicted m/z | Description |

|---|---|---|

| [M+H]+ | 192.1394 | Protonated molecular ion (Calculated for C9H19FNO2+) |

| Immonium Ion | 88.0757 | [CH3-NH=CH-CH(CH3)2]+ type fragment |

| Neutral Loss | 118.0819 | Loss of ethyl formate (HCOOC2H5) from [M+H]+ |

These m/z values are theoretical and serve as a guide for method development.

Isotopic Labeling and Detection (e.g., ¹⁸F-labeling for tracing in in vitro biochemical pathways)

The use of isotopic labeling is a powerful technique for tracing the metabolic fate of molecules in biological systems. For amino acid analogs like this compound, labeling with a positron-emitting isotope such as Fluorine-18 (¹⁸F) would be the conventional approach for enabling detection in positron emission tomography (PET) studies or for quantitative in vitro assays.

The process would hypothetically involve the synthesis of an ¹⁸F-labeled version of the molecule. This radiolabeled tracer could then be introduced into cell cultures to study its interaction with biochemical pathways. Key aspects of such an investigation would include:

Cellular Uptake Mechanisms: Determining the rate and mechanism of the compound's transport into cells. This often involves competition assays with known substrates of amino acid transporters.

Metabolic Stability: Assessing whether the compound remains intact within the cell or is metabolized into other chemical species. This is typically analyzed using techniques like radio-thin-layer chromatography (radio-TLC) or high-performance liquid chromatography (radio-HPLC) to separate the parent compound from potential metabolites.

Incorporation into Proteins: Investigating if the amino acid analog is recognized by the cellular machinery for protein synthesis and incorporated into nascent polypeptide chains.

While detailed research findings for this compound are not available, the table below outlines the typical data that would be generated from such in vitro studies, based on established methodologies for similar compounds.

Table 1: Hypothetical In Vitro Analysis of ¹⁸F-L-Leucine, 4-fluoro-N-methyl-, ethyl ester

| Parameter | Experimental Method | Expected Outcome/Data Generated |

| Radiochemical Purity | Radio-HPLC | Chromatogram showing a single major peak corresponding to the ¹⁸F-labeled compound, with purity typically >95%. |

| Cellular Uptake Rate | Time-course incubation with radiotracer in cells | A graph of intracellular radioactivity concentration over time, allowing for the calculation of initial uptake velocity. |

| Transport Inhibition | Co-incubation with known amino acid transporter inhibitors | Percentage reduction in uptake compared to control, indicating which transporter systems (e.g., System L, System A) are involved in its cellular entry. |

| Metabolite Analysis | Radio-TLC or Radio-HPLC of cell lysates | Chromatograms identifying the percentage of radioactivity corresponding to the parent compound versus any radioactive metabolites. |

| Protein Incorporation | Trichloroacetic acid (TCA) precipitation assay | Quantification of radioactivity in the TCA-precipitated (protein) fraction versus the TCA-soluble (non-protein) fraction of cell lysates. |

It is important to reiterate that the information presented is based on standard analytical methodologies for analogous compounds, as direct experimental data for this compound is not present in the surveyed scientific literature.

Future Research Directions for L Leucine, 4 Fluoro N Methyl , Ethyl Ester in Advanced Chemical Biology

Development of Novel Synthetic Routes and Stereoselective Approaches

The synthesis of L-Leucine, 4-fluoro-N-methyl-, ethyl ester presents a considerable stereochemical challenge, requiring precise control over the two stereocenters at the alpha and gamma carbons. While various methods exist for the synthesis of fluorinated amino acids, future research could focus on developing efficient, scalable, and highly stereoselective routes tailored to this specific molecule. beilstein-journals.orgnih.gov

Current strategies for creating fluorinated amino acids often involve either the fluorination of amino acid precursors or the construction of the amino acid from a fluorinated starting material. For instance, palladium(II)-catalyzed diastereoselective fluorination of C(sp³)–H bonds in amino acid derivatives has emerged as a powerful technique. acs.org Adapting such a method could allow for the direct and late-stage fluorination of an N-methyl leucine (B10760876) ester precursor. Another promising avenue involves the use of chiral nickel(II) complexes, which have been successfully employed in the asymmetric synthesis of various γ-branched fluorinated amino acids, offering a potential pathway to establish the desired stereochemistry. beilstein-journals.org

Future synthetic research should aim to:

Establish Convergent Synthetic Pathways: Design routes where the fluorinated side chain, the N-methylated amine, and the ethyl ester are introduced efficiently without compromising stereochemical integrity.

Enzymatic and Chemo-enzymatic Methods: Explore the use of enzymes for stereoselective fluorination or resolution of racemic intermediates, offering a greener and potentially more specific alternative to traditional chemical methods.

Flow Chemistry: Develop continuous-flow processes for the synthesis, which could improve safety, scalability, and reaction efficiency, particularly for handling reactive fluorinating agents.

A comparison of potential advanced synthetic strategies is outlined below.

| Synthetic Strategy | Potential Advantages | Key Research Challenges |

| Asymmetric C-H Fluorination | Late-stage functionalization; high atom economy. | Achieving high regioselectivity and stereoselectivity at the 4-position. |

| Chiral Ni(II) Complex Alkylation | Proven efficacy for γ-branched amino acids; excellent stereocontrol. beilstein-journals.org | Synthesis of the required fluorinated electrophile; optimization for the specific substrate. |

| Enantioselective Organocatalysis | Metal-free conditions; high enantioselectivity. | Development of catalysts that can control diastereoselectivity for the 4-fluoro group. |

| Enzymatic Resolution/Desymmetrization | High stereospecificity; mild reaction conditions. | Identifying or engineering suitable enzymes (e.g., lipases, acylases) for the modified substrate. |

Exploration of New Biological Targets and Pathways

The structural similarity of this compound to L-leucine suggests it may interact with biological machinery that recognizes and processes the natural amino acid. nih.govwikipedia.org Leucine is a key regulator of the mTORC1 signaling pathway and is transported into cells by systems such as the L-type amino acid transporter (LAT) family. researchgate.net Future research should focus on determining if and how this fluorinated analog interacts with these and other biological targets.

Key research questions to be addressed include:

Amino Acid Transporters: Does the compound act as a substrate, inhibitor, or allosteric modulator of amino acid transporters like LAT1, which are often upregulated in cancer cells? researchgate.net The N-methylation and esterification may significantly alter its recognition and transport kinetics compared to L-leucine.

Leucine Metabolism: Could it serve as a probe for enzymes involved in leucine catabolism, such as branched-chain aminotransferase (BCAT)? The fluorine atom could potentially alter its metabolic fate, making it a useful tool for studying these pathways.

Protein Synthesis: Can the molecule be recognized by leucyl-tRNA synthetase (LeuRS) and incorporated into proteins? While N-methylation typically prevents incorporation, investigating its potential as an inhibitor of LeuRS could be a fruitful area of research.

The presence of the fluorine atom provides a unique spectroscopic handle. ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy could be employed to study the binding of the compound to purified proteins or even in complex cellular environments, offering detailed insights into its molecular interactions without the background noise inherent in ¹H NMR. nih.govresearchgate.net

Integration into Peptidomimetic and Proteomimetic Design

The incorporation of non-canonical amino acids is a cornerstone of modern peptide and protein engineering. Fluorinated amino acids are particularly valuable as they can enhance protein stability, modulate hydrophobicity, and introduce unique conformational constraints. rsc.org The N-methyl group in this compound offers an additional advantage by protecting the adjacent peptide bond from proteolytic degradation and restricting conformational flexibility.

Future research in this area could involve:

Conformational Control: Synthesizing short peptides containing this amino acid to study how the combined effects of fluorination and N-methylation influence secondary structures like α-helices and β-sheets. The fluorine atom can induce subtle but significant electronic and steric effects that alter peptide folding. rsc.org

Enhanced Stability and Permeability: Integrating the compound into therapeutic peptides to improve their metabolic stability and cell permeability. N-methylation is a well-established strategy for increasing the drug-like properties of peptides.

Protein-Protein Interaction (PPI) Modulation: Using the fluorinated analog to replace key leucine residues at the interface of a PPI. The unique steric and electronic properties of the fluorinated, N-methylated residue could be used to either enhance or disrupt the interaction, providing a powerful tool for developing novel therapeutics.

Application in Activity-Based Protein Profiling (ABPP)

Activity-based protein profiling (ABPP) is a powerful chemical proteomic technique used to assess the functional state of entire enzyme families directly in native biological systems. nih.gov ABPP relies on chemical probes that typically consist of a recognition element, a reactive group (or "warhead"), and a reporter tag.

This compound could serve as an excellent scaffold for the development of novel ABPP probes. Future research would involve chemically modifying the ethyl ester into a reactive warhead capable of covalently labeling the active site of target enzymes. nih.gov

Probe Design and Synthesis: The ethyl ester could be replaced with electrophilic groups such as a fluorophosphonate or a fluoromethylketone, which are known to react with active site serine, cysteine, or threonine residues in various enzyme classes. nih.gov

Target Identification: These newly designed probes could be used to target and identify leucine-binding enzymes in cell lysates or living cells. For example, a probe based on this scaffold could potentially label proteases, esterases, or metabolic enzymes that have a preference for leucine in their active or allosteric sites.

¹⁹F NMR as a Detection Method: The fluorine atom on the probe's recognition element could serve as a direct reporting group for ¹⁹F NMR-based ABPP experiments, an emerging modality that allows for the detection of probe-target engagement without the need for traditional reporter tags like biotin (B1667282) or fluorescent dyes.

By pursuing these research directions, the scientific community can unlock the full potential of this compound as a versatile tool for advancing fundamental chemical biology and enabling new therapeutic strategies.

Q & A

Q. What computational tools predict the environmental persistence of fluorinated byproducts?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.